molecular formula C19H21FN2O3 B2482801 1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2061336-07-8

1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2482801
CAS RN: 2061336-07-8
M. Wt: 344.386
InChI Key: GQGQHTJVMVJSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Bioactive Molecules

The compound can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Synthesis of Spiro[indole-3,3’-pyrrolizine] Derivatives

A new spiro[indole-3,3’-pyrrolizine] derivative is regioselectively synthesized by the straightforward multicomponent reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and L-proline without any catalyst . This compound has potential applications in reducing power assays .

Development of Clinically Active Drugs

The compound can be used in the development of clinically active drugs that rely on the use of heterocyclic scaffolds, many of which contain nitrogen . This is evidenced by the considerable number of bioactive compounds now available .

5. Synthesis of Indolyl and Oxochromenyl Xanthenone Derivatives The compound can be used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives . These derivatives have potential applications as anti-HIV-1 agents .

Potential ERα Inhibitor

Based on the structure of the compound, it shows good potential as an ERα inhibitor . This is because its binding affinity to ERα is close to that of 4-OHT as a native ligand .

properties

IUPAC Name

1-[8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c20-13-3-1-12(2-4-13)9-19(25)21-14-5-6-15(21)11-16(10-14)22-17(23)7-8-18(22)24/h1-4,14-16H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQHTJVMVJSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)F)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

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